molecular formula C17H18O3 B8080278 3-Pentanone, 1,5-bis(4-hydroxyphenyl)- CAS No. 93652-23-4

3-Pentanone, 1,5-bis(4-hydroxyphenyl)-

Cat. No.: B8080278
CAS No.: 93652-23-4
M. Wt: 270.32 g/mol
InChI Key: SFXSTVONLYIKNU-UHFFFAOYSA-N
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Description

3-Pentanone, 1,5-bis(4-hydroxyphenyl)- is a useful research compound. Its molecular formula is C17H18O3 and its molecular weight is 270.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Pentanone, 1,5-bis(4-hydroxyphenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Pentanone, 1,5-bis(4-hydroxyphenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,5-bis(4-hydroxyphenyl)pentan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O3/c18-15-7-1-13(2-8-15)5-11-17(20)12-6-14-3-9-16(19)10-4-14/h1-4,7-10,18-19H,5-6,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFXSTVONLYIKNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)CCC2=CC=C(C=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30443825
Record name 3-Pentanone, 1,5-bis(4-hydroxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30443825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93652-23-4
Record name 3-Pentanone, 1,5-bis(4-hydroxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30443825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 20 g (0.075 mol) of 1,5-bis(4-hydroxyphenyl)penta 1,4-diene-3-one of Example 16 in 200 ml of glacial acetic acid and 1.5 g of 5% Pd/C was placed on a Parr hydrogenator for 2 hours under hydrogen. This reaction was repeated and the two solutions were filtered and evaporated to give a viscous oil (18 g). This was chromotographed on a silica gel column (Woelm) and eluted with CHCl3 :MeOH (95:5). The product (7.0 g) was recovered first and then 9.0 g of the corresponding alcohol.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
1.5 g
Type
catalyst
Reaction Step One
Name

Synthesis routes and methods II

Procedure details

A mixture of 1,5-bis(4-methoxyphenyl)-3-pentanone (2.1 g, 7 mmol), prepared as in step 1, and aluminum tribromide (10.64 g, 40 mmol) in toluene (60 mL) was refluxed at 80° C. for 30 minutes and then cooled to room temperature. The reaction mixture was slowly added to a mixture of aqueous 1N HCl (150 mL) and ethyl ether (150 mL). The ether layer was separated, washed with aqueous 1N HCl, water, and brine, dried over MgSO4, filtered, and concentrated in vacuo to provide 1,5-bis-(4-hydroxyphenyl)-3-pentanone (2 g).
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
10.64 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Two

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